Physcion

Catalog No.
S539605
CAS No.
521-61-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Physcion

CAS Number

521-61-9

Product Name

Physcion

IUPAC Name

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3

InChI Key

FFWOKTFYGVYKIR-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=C(C)C=C2O)C(C3=CC(OC)=CC(O)=C13)=O

Solubility

Soluble in DMSO

Synonyms

emodin 3-methyl ether, parietin, physcion, physcione

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC

Description

The exact mass of the compound Physcion is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Effects

Studies suggest that Physcion possesses anti-inflammatory and antioxidant properties [2]. It may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process [2]. Additionally, its antioxidant properties might contribute to cellular protection against oxidative stress, which is implicated in various diseases [2].

Source

[2] Pharmacological Reports: "Physcion: A Review of Its Pharmacological Activities" ()

Physcion, chemically known as 1,8-dihydroxy-3-methoxy-9,10-anthraquinone, is a naturally occurring anthraquinone derivative primarily extracted from the roots of Rheum officinale (Chinese rhubarb). It possesses a unique quinoid structure characterized by hydroxy groups at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 4. This compound has garnered attention for its diverse pharmacological properties, including laxative effects, hepatoprotective actions, anti-inflammatory effects, and antimicrobial activities .

Physcion demonstrates a variety of biological effects, including laxative, anti-inflammatory, antimicrobial, and anti-tumor properties [, ]. The mechanisms underlying these effects are still under investigation, but some potential pathways have been identified:

  • Laxative effect: Physcion might stimulate intestinal fluid secretion and colonic motility, promoting laxation [].
  • Anti-tumor activity: Studies suggest Physcion can induce apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells []. The exact mechanism is not fully understood but might involve interfering with specific cellular processes.
Due to its anthraquinone structure. It can undergo oxidation to form reactive oxygen species, which play a crucial role in its biological activity. For example, the oxidative metabolism of physcion can lead to the formation of semiquinone radicals that react with oxygen to produce superoxide anions . Additionally, physcion can interact with cellular components to induce apoptosis in cancer cells by modulating signaling pathways such as those involving reactive oxygen species and microRNAs .

Physcion exhibits significant biological activities that have been extensively studied:

  • Anticancer Activity: Physcion has shown promise in inducing apoptosis and autophagy in various cancer cell lines, including nasopharyngeal carcinoma and hepatocellular carcinoma. It operates through mechanisms such as the generation of reactive oxygen species and modulation of specific signaling pathways (e.g., Sp1 and miR-27a/ZBTB10) .
  • Anti-inflammatory Effects: In models of atopic dermatitis, physcion has been reported to reduce levels of inflammatory cytokines like interleukin-4 and tumor necrosis factor-alpha .
  • Antimicrobial Properties: Physcion has demonstrated efficacy against pathogens such as Blumeria graminis, indicating its potential role in agricultural applications for controlling powdery mildew .

The synthesis of physcion can be achieved through various methods:

  • Extraction from Natural Sources: Physcion is primarily obtained from the roots of Rheum officinale through solvent extraction methods.
  • Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler anthraquinone derivatives or phenolic compounds. The process typically includes hydroxylation and methoxylation steps to introduce the necessary functional groups .

Physcion has several applications across different fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, physcion is being explored as a therapeutic agent for various diseases, including cancers and inflammatory conditions .
  • Agriculture: Its antimicrobial properties make it suitable for use in agricultural practices to combat fungal infections in crops .
  • Cosmetics: Physcion's anti-inflammatory effects are also being investigated for potential use in skincare products aimed at treating conditions like eczema and psoriasis .

Studies have indicated that physcion interacts with multiple biological targets:

  • Cell Signaling Pathways: Physcion modulates key signaling pathways involved in cell proliferation and apoptosis, particularly those regulated by reactive oxygen species .
  • Gene Expression Modulation: It affects the expression levels of various genes associated with inflammation and defense mechanisms in plants .
  • Protein Interactions: Research shows that physcion can inhibit specific kinases and enzymes such as tyrosinase, which are involved in melanin production .

Physcion shares structural similarities with other anthraquinone derivatives. Here are a few notable compounds:

CompoundStructural FeaturesUnique Properties
EmodinHydroxy groups at positions 1, 3, and 6Known for laxative effects and potential anticancer activity.
ChrysophanolHydroxy groups at positions 1, 8Exhibits anti-inflammatory properties but less studied than physcion.
Aloe-emodinHydroxy groups at positions 1, 8, and 9Notably used for its laxative effects; less potent against cancer compared to physcion.
RheinHydroxy groups at positions 1, 8Exhibits antimicrobial activity but lacks extensive anticancer research.

Physcion stands out due to its potent anticancer properties combined with significant anti-inflammatory effects, making it a candidate for dual therapeutic applications that are not as pronounced in some of its analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H6PT94IV61

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

521-61-9

Wikipedia

Parietin
Clocinizine

Dates

Modify: 2023-08-15
1: Wang Q, Wang Y, Xing Y, Yan Y, Guo P, Zhuang J, Qin F, Zhang J. Physcion 8-O-β-glucopyranoside induces apoptosis, suppresses invasion and inhibits epithelial to mesenchymal transition of hepatocellular carcinoma HepG2 cells. Biomed Pharmacother. 2016 Oct;83:372-380. doi: 10.1016/j.biopha.2016.06.045. PubMed PMID: 27416558.
2: Chen X, Guo H, Li F, Fan D. Physcion 8-O-β-glucopyranoside suppresses the metastasis of breast cancer in vitro and in vivo by modulating DNMT1. Pharmacol Rep. 2016 Sep 13;69(1):36-44. doi: 10.1016/j.pharep.2016.09.012. [Epub ahead of print] PubMed PMID: 27768961.
3: Pang MJ, Yang Z, Zhang XL, Liu ZF, Fan J, Zhang HY. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma. Acta Pharmacol Sin. 2016 Oct 3. doi: 10.1038/aps.2016.98. [Epub ahead of print] PubMed PMID: 27694907.
4: Zhang D, Han Y, Xu L. Upregulation of miR-124 by physcion 8-O-β-glucopyranoside inhibits proliferation and invasion of malignant melanoma cells via repressing RLIP76. Biomed Pharmacother. 2016 Sep 19;84:166-176. doi: 10.1016/j.biopha.2016.09.022. [Epub ahead of print] PubMed PMID: 27657824.
5: Yoon HK, An HK, Ko MJ, Kim KS, Mun SW, Kim DH, Kim CM, Kim CH, Choi YW, Lee YC. Upregulation of Human ST8Sia VI (α2,8-Sialyltransferase) Gene Expression by Physcion in SK-N-BE(2)-C Human Neuroblastoma Cells. Int J Mol Sci. 2016 Aug 2;17(8). pii: E1246. doi: 10.3390/ijms17081246. PubMed PMID: 27490539; PubMed Central PMCID: PMC5000644.
6: Wang Z, Yang H. EMMPRIN, SP1 and microRNA-27a mediate physcion 8-O-β-glucopyranoside-induced apoptosis in osteosarcoma cells. Am J Cancer Res. 2016 Jun 1;6(6):1331-44. PubMed PMID: 27429847; PubMed Central PMCID: PMC4937736.
7: Xiong Y, Ren L, Wang Z, Hu Z, Zhou Y. Anti-proliferative Effect of Physcion on Human Gastric Cell Line via Inducing ROS-Dependent Apoptosis. Cell Biochem Biophys. 2015 Nov;73(2):537-43. doi: 10.1007/s12013-015-0674-9. PubMed PMID: 27352350.
8: Li Y, Tian S, Yang X, Wang X, Guo Y, Ni H. Transcriptomic analysis reveals distinct resistant response by physcion and chrysophanol against cucumber powdery mildew. PeerJ. 2016 May 17;4:e1991. doi: 10.7717/peerj.1991. PubMed PMID: 27231648; PubMed Central PMCID: PMC4878370.
9: Liu MD, Xiong SJ, Tan F, Liu Y. Physcion 8-O-β-glucopyranoside induces mitochondria-dependent apoptosis of human oral squamous cell carcinoma cells via suppressing survivin expression. Acta Pharmacol Sin. 2016 May;37(5):687-97. doi: 10.1038/aps.2015.152. PubMed PMID: 27063218; PubMed Central PMCID: PMC4857543.
10: Ding Z, Xu F, Tang J, Li G, Jiang P, Tang Z, Wu H. Physcion 8-O-β-glucopyranoside prevents hypoxia-induced epithelial-mesenchymal transition in colorectal cancer HCT116 cells by modulating EMMPRIN. Neoplasma. 2016;63(3):351-61. doi: 10.4149/303_150723N405. PubMed PMID: 26925795.
11: Han YT, Chen XH, Gao H, Ye JL, Wang CB. Physcion inhibits the metastatic potential of human colorectal cancer SW620 cells in vitro by suppressing the transcription factor SOX2. Acta Pharmacol Sin. 2016 Feb;37(2):264-75. doi: 10.1038/aps.2015.115. PubMed PMID: 26707141; PubMed Central PMCID: PMC4753366.
12: Chen X, Gao H, Han Y, Ye J, Xie J, Wang C. Physcion induces mitochondria-driven apoptosis in colorectal cancer cells via downregulating EMMPRIN. Eur J Pharmacol. 2015 Oct 5;764:124-33. doi: 10.1016/j.ejphar.2015.07.008. PubMed PMID: 26144377.
13: Xu NG, Xiao ZJ, Zou T, Huang ZL. Ameliorative effects of physcion 8-O-β-glucopyranoside isolated from Polygonum cuspidatum on learning and memory in dementia rats induced by Aβ1-40. Pharm Biol. 2015;53(11):1632-8. doi: 10.3109/13880209.2014.997251. PubMed PMID: 25856718.
14: Liu X, Li H, Wu L, Xing J, Poh Y, Cai H, Cai BC. Simultaneous quantification of chrysophanol and physcion in rat plasma by ultra fast liquid chromatography-tandem mass spectrometry and application of the technique to comparative pharmacokinetic studies of Radix et Rhei Rhizoma extract alone and Dahuang Fuzi Decoction. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Feb 1;980:88-93. doi: 10.1016/j.jchromb.2014.11.025. PubMed PMID: 25597888.
15: Hong JY, Chung HJ, Bae SY, Trung TN, Bae K, Lee SK. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells. J Cancer Prev. 2014 Dec;19(4):273-8. doi: 10.15430/JCP.2014.19.4.273. PubMed PMID: 25574462; PubMed Central PMCID: PMC4285958.
16: Xie QC, Yang YP. Anti-proliferative of physcion 8-O-β-glucopyranoside isolated from Rumex japonicus Houtt. on A549 cell lines via inducing apoptosis and cell cycle arrest. BMC Complement Altern Med. 2014 Oct 6;14:377. doi: 10.1186/1472-6882-14-377. PubMed PMID: 25283233; PubMed Central PMCID: PMC4201690.
17: Wijesekara I, Zhang C, Van Ta Q, Vo TS, Li YX, Kim SK. Physcion from marine-derived fungus Microsporum sp. induces apoptosis in human cervical carcinoma HeLa cells. Microbiol Res. 2014 Apr;169(4):255-61. doi: 10.1016/j.micres.2013.09.001. PubMed PMID: 24071573.
18: Hopf H, Jones PG, Goclik E, Aust P, Rödiger J. A new polymorph of physcion. Acta Crystallogr C. 2012 Aug;68(Pt 8):o317-9. doi: 10.1107/S010827011203020X. PubMed PMID: 22850859.
19: Ma X, Yang X, Zeng F, Yang L, Yu D, Ni H. Physcion, a natural anthraquinone derivative, enhances the gene expression of leaf-specific thionin of barley against Blumeria graminis. Pest Manag Sci. 2010 Jul;66(7):718-24. doi: 10.1002/ps.1933. PubMed PMID: 20205209.
20: Lee SU, Choi YH, Kim YS, Park SJ, Kwak HB, Min YK, Kim HN, Lim KE, Choi JY, Rhee M, Kim SH. Physcion-8-O-beta-D-glucopyranoside enhances the commitment of mouse mesenchymal progenitors into osteoblasts and their differentiation: Possible involvement of signaling pathways to activate BMP gene expression. J Cell Biochem. 2010 Apr 15;109(6):1148-57. doi: 10.1002/jcb.22494. PubMed PMID: 20108254.

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